molecular formula C8H12Cl4O2 B13950695 Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester CAS No. 63867-10-7

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester

Cat. No.: B13950695
CAS No.: 63867-10-7
M. Wt: 282.0 g/mol
InChI Key: VCWJEHDQXIPHQM-UHFFFAOYSA-N
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Description

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester (IUPAC name: 2-chloro-2-ethylbutyric acid 2,2,2-trichloroethyl ester) is a halogenated ester derivative of butyric acid. Its structure comprises a butyric acid backbone modified with a chlorine atom and an ethyl group at the second carbon, esterified with 2,2,2-trichloroethanol. This compound belongs to a class of esters where halogenation (chlorination) and branching influence physicochemical properties, metabolic stability, and functional applications.

Properties

CAS No.

63867-10-7

Molecular Formula

C8H12Cl4O2

Molecular Weight

282.0 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate

InChI

InChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3

InChI Key

VCWJEHDQXIPHQM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Butyric Acid to 2-Chlorobutyric Acid

A crucial precursor in the synthesis of Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is 2-chlorobutyric acid . A patented method (CN102241583A) describes an efficient and environmentally improved synthesis of 2-chlorobutyric acid using butyric acid and liquid chlorine in the presence of butyric anhydride as a catalyst:

  • Reaction conditions :

    • Temperature: 50–150 °C
    • Time: 5–15 hours
    • Molar ratio chlorine to butyric acid: 2–5:1
    • Catalyst: Butyric anhydride (mass ratio butyric acid to anhydride 1:0.2–2)
    • Pressure: Atmospheric
  • Mechanism : Chloride ions substitute hydrogen at the 2-position of butyric anhydride forming 2-chlorobutyric anhydride, which reacts with butyric acid to regenerate butyric anhydride and produce 2-chlorobutyric acid.

  • Post-reaction processing : Hydrolysis with equimolar water converts residual anhydride back to butyric acid. The mixture contains 2-chlorobutyric acid, 3-chlorobutyric acid (minor by-product), and unreacted butyric acid.

  • Purification : Rectification (distillation) yields 2-chlorobutyric acid of >99% purity with yields between 83–93%.

  • Environmental and efficiency benefits : Reduced by-products, catalyst recyclability, and high utilization of starting materials.

Table 1: Typical Reaction Parameters and Yields for 2-Chlorobutyric Acid Synthesis

Parameter Range/Value
Temperature (°C) 50 – 150
Reaction time (hours) 5 – 15
Chlorine to butyric acid molar ratio 2 – 5:1
Butyric acid to anhydride mass ratio 1:0.2 – 2
Yield of 2-chlorobutyric acid (%) 83 – 93
Purity of 2-chlorobutyric acid (%) >99
By-product (3-chlorobutyric acid) (%) ~1

Source: Patent CN102241583A

Esterification to Form this compound

Acid-Catalyzed Esterification Principles

The formation of the trichloroethyl ester from 2-chlorobutyric acid involves esterification with 2,2,2-trichloroethanol. Acid-catalyzed esterification is the preferred method, typically involving:

  • Protonation of the carboxylic acid to form an oxonium ion intermediate.
  • Nucleophilic attack by the alcohol (2,2,2-trichloroethanol) displacing water.
  • Equilibrium displacement by using a large excess of alcohol and removal of water to drive the reaction toward ester formation.

Water exclusion is critical to prevent hydrolysis back to acid. Dry reagents and glassware are recommended, and drying agents like anhydrous sodium sulfate may be used to maintain anhydrous conditions.

Typical Esterification Procedure

  • Dissolve 2-chlorobutyric acid in a large excess of 2,2,2-trichloroethanol.
  • Add a strong acid catalyst such as methanolic hydrogen chloride.
  • Reflux the mixture for 1–2 hours or maintain at 50 °C overnight.
  • After completion, add water and extract the ester into an organic solvent (e.g., diethyl ether or hexane).
  • Wash the organic layer with dilute potassium bicarbonate to neutralize acid.
  • Dry over anhydrous sodium or magnesium sulfate.
  • Remove solvent under reduced pressure to isolate the ester.

This approach is supported by standard protocols for fatty acid ester derivatives preparation for chromatographic analysis.

Table 2: Typical Esterification Conditions for Trichloroethyl Esters

Parameter Value/Range
Acid catalyst Methanolic hydrogen chloride
Alcohol excess ≥100-fold molar excess
Temperature Reflux or 50 °C
Reaction time 1–2 hours reflux or overnight at 50 °C
Extraction solvent Diethyl ether, hexane, or petroleum ether
Drying agent Anhydrous sodium sulfate or magnesium sulfate
Yield Typically high (>80%) with optimized conditions

Sources: Ester preparation literature

Special Considerations for Trichloroethyl Esters

Stability and Deprotection

The trichloroethyl ester group is a valuable protecting group for carboxylic acids due to its ease of formation and distinct NMR signals. However, cleavage of this ester often requires reductive conditions.

A mild and efficient method for cleavage involves titanocene catalysis with zinc dust as a reducing agent at room temperature, avoiding harsh acidic or high-temperature conditions. This radical-based method maintains functional group integrity and offers synthetic versatility.

While this pertains more to deprotection than preparation, understanding the stability of the trichloroethyl ester under various conditions informs the choice of preparation parameters to avoid premature cleavage.

Summary of Preparation Methodology

Step Description Key Conditions/Notes
1. Synthesis of 2-chlorobutyric acid Chlorination of butyric acid using liquid chlorine and butyric anhydride catalyst 50–150 °C, 5–15 h, 2–5:1 Cl2:acid molar ratio, catalyst recyclable, yield 83–93%
2. Esterification Acid-catalyzed esterification of 2-chlorobutyric acid with 2,2,2-trichloroethanol Excess alcohol, methanolic HCl catalyst, reflux or 50 °C overnight, anhydrous conditions
3. Purification Extraction, washing, drying, and solvent removal Use of organic solvents and drying agents, removal of residual acid

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid derivatives and trichloroethanol.

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Substitution: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Hydrolysis: Butyric acid derivatives and trichloroethanol.

    Substitution: Various substituted butyric acid derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release butyric acid derivatives, which may exert biological effects by modulating gene expression and cellular signaling pathways. The chloro and trichloroethyl groups may also interact with specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Trichloroethyl Esters of Carboxylic Acids
  • Benzoic Acid, 3-Methyl-, 2,2,2-Trichloroethyl Ester ():
    This ester shares the trichloroethyl group but differs in the acid moiety (benzoic acid vs. butyric acid). The aromatic benzoic acid backbone likely increases rigidity and reduces solubility compared to aliphatic butyric acid derivatives.
  • Glutaric Acid, Heptyl 2,2,2-Trichloroethyl Ester ():
    A longer dicarboxylic acid chain (glutaric acid) paired with a heptyl group introduces higher hydrophobicity and molecular weight (MW: ~1523.50 g/mol), contrasting with the shorter butyric acid chain in the target compound.
b) Halogenated Butyric Acid Esters
  • Butyric Acid 2-Ethylhexyl Ester (): This non-halogenated ester features a branched ethylhexyl group, enhancing lipophilicity and volatility. The absence of chlorine atoms reduces steric hindrance and metabolic resistance compared to the trichloroethyl variant.
  • Methyl Chloroformate (): A highly reactive chlorinated ester, methyl chloroformate demonstrates enhanced electrochemical reactivity due to the electron-withdrawing chloro group.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Metabolic Stability (Half-Life) Key Substituents References
Target Compound ~245.5 (estimated) Low (hydrophobic) High (steric hindrance) 2-chloro-2-ethyl, trichloroethyl
Benzoic Acid, 3-Methyl-, Trichloroethyl Ester 172.16 <1 (aqueous) Moderate Aromatic, trichloroethyl
Cyclohexylcarboxylic Acid Ethyl Ester ~156.2 15–20 32-fold higher than butyric acid esters Cyclohexane linker
Methyl Chloroformate 94.5 Reacts violently Low (reactive) Chloroformate group

Key Observations :

  • The trichloroethyl group in the target compound likely enhances metabolic stability by introducing steric bulk and electron-withdrawing chlorine atoms, slowing enzymatic hydrolysis .
  • Compared to aromatic trichloroethyl esters (e.g., benzoic acid derivatives), the aliphatic butyric acid backbone may improve solubility in non-polar solvents but reduce thermal stability .
a) Metabolic Stability in Drug Design
  • highlights that urea-ester compounds with rigid linkers (e.g., cyclohexane) exhibit up to 32-fold higher metabolic stability than linear esters. The trichloroethyl group in the target compound may mimic this effect, making it suitable for prodrug formulations requiring delayed hydrolysis .

Biological Activity

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is a halogenated ester derived from butyric acid, characterized by its unique chemical structure that includes a chloroethyl group and three chlorine atoms. This compound has garnered interest due to its potential biological activity and applications in organic synthesis and pharmaceuticals. Understanding its biological interactions is crucial for assessing its safety and efficacy in various applications.

  • Molecular Formula : C₈H₈Cl₃O₂
  • Molecular Weight : 267.0 g/mol
  • Structure : The compound's structure enhances its reactivity, particularly with biological molecules.

Interaction with Biological Molecules

Research indicates that this compound interacts significantly with nucleophiles in biological systems. These interactions can lead to substantial alterations in metabolic pathways involving fatty acids and their derivatives. The presence of chlorine substituents increases the compound's reactivity compared to non-halogenated esters, which may enhance its biological effects.

Case Studies

  • Oxidative Stress Induction : A study on CEES demonstrated that exposure led to increased levels of reactive oxygen species (ROS) and activation of inflammatory signaling pathways in skin cells. This suggests that this compound may exhibit comparable effects due to its chlorinated structure .
  • Cellular Response : In laboratory settings, exposure to chlorinated esters has been shown to activate stress response pathways, including MAPK and NF-kB signaling cascades. These pathways are crucial for mediating inflammation and cellular repair mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameFormulaUnique Features
Butanoic AcidC₄H₈O₂Simple carboxylic acid without halogen substituents
Ethyl ButyrateC₆H₁₂O₂Ester used in flavoring; no halogens
2-Chloroacetic AcidC₂H₃ClO₂Chlorinated acetic acid derivative
Trichloroacetic AcidC₂HCl₃O₂Stronger acidity due to multiple chlorine substituents
Ethyl 2,2,2-TrichloroacetateC₅H₇Cl₃O₂Halogenated structure with different functional groups

This table highlights how this compound stands out due to its combination of a butyric backbone and multiple chlorine substituents, enhancing its reactivity and potential biological effects compared to these similar compounds.

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